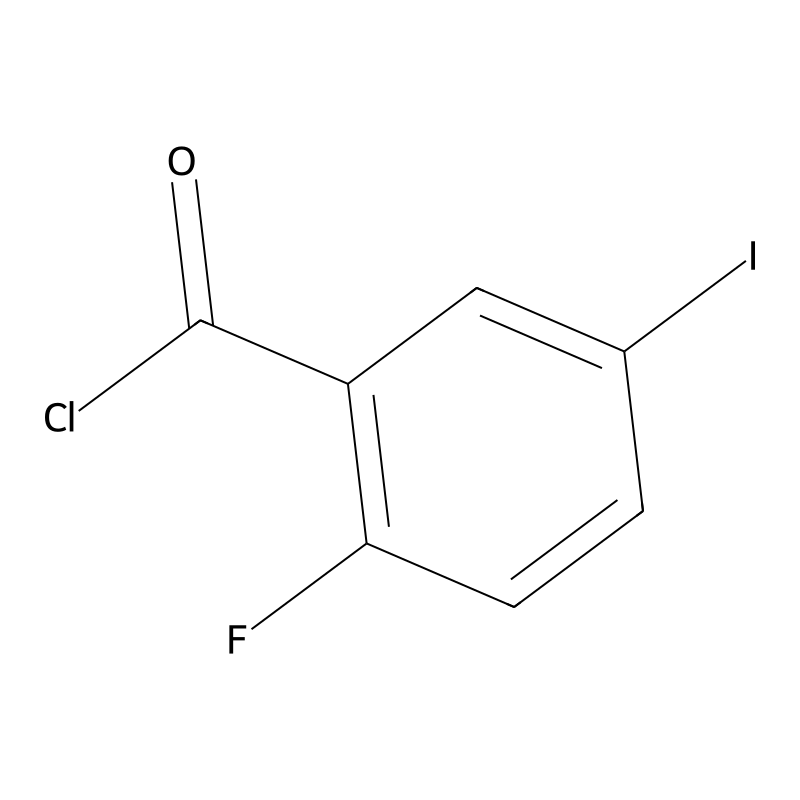

2-Fluoro-5-iodobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Acylating Agent: Due to the presence of the acyl chloride group (COCl), 2-F-5-IBzCl can act as an acylating agent, introducing the 2-fluoro-5-iodobenzoyl group (2-F-5-IBz) onto various nucleophiles in organic synthesis. This allows for the creation of new molecules with desired functionalities. For example, a study describes its use in the synthesis of halogenated biaryl derivatives with potential biological activity [].

Medicinal Chemistry:

- Exploratory Lead Generation: The unique combination of fluorine and iodine substituents in 2-F-5-IBzCl makes it an interesting building block for exploring the development of new bioactive molecules. The presence of these halogens can potentially influence the physicochemical and biological properties of the resulting compounds. However, limited research is currently available on the specific applications of 2-F-5-IBzCl in this field.

Material Science:

- Potential Precursor for Functional Materials: The combined electronic and steric effects of the fluorine and iodine substituents in 2-F-5-IBzCl suggest potential applications in the development of novel functional materials. For instance, the molecule could be used as a precursor for the synthesis of polymers or other materials with specific properties, although further research is needed to explore this possibility.

2-Fluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g/mol. It is a crystalline solid, typically appearing as a white substance, with a melting point ranging from 30 to 34 °C and a predicted boiling point of approximately 269.1 °C . This compound is classified as an acid chloride, which indicates that it contains a carbonyl group (C=O) directly bonded to a chlorine atom. It is sensitive to moisture and light, requiring storage under inert gases such as nitrogen or argon at low temperatures (2–8 °C) .

As a reactive intermediate, 2-Fluoro-5-iodobenzoyl chloride likely doesn't have a specific mechanism of action in biological systems. Its primary function would be as a chemical reagent for further transformations.

- Nucleophilic Substitution: Reacts with nucleophiles such as amines or alcohols to form corresponding amides or esters.

- Coupling Reactions: Utilized in microwave-assisted boron trichloride-mediated coupling reactions to synthesize more complex organic molecules .

- Halogen Exchange: Can undergo halogen exchange processes, allowing for the introduction of different halogens into organic frameworks .

Several methods can be employed for the synthesis of 2-fluoro-5-iodobenzoyl chloride:

- Direct Halogenation: The compound can be synthesized through direct halogenation of benzoyl chloride using fluorine and iodine sources.

- Microwave-Assisted Reactions: Utilizing microwave irradiation in the presence of boron trichloride facilitates efficient coupling reactions to produce this compound from simpler precursors .

- Substitution Reactions: Employing nucleophilic substitution methods on suitable benzoyl derivatives can yield 2-fluoro-5-iodobenzoyl chloride.

2-Fluoro-5-iodobenzoyl chloride is primarily used in:

- Organic Synthesis: Acts as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Research: Utilized in academic and industrial research for developing new chemical entities and studying reaction mechanisms involving acid chlorides .

Interaction studies involving 2-fluoro-5-iodobenzoyl chloride focus on its reactivity with nucleophiles and other reagents in synthetic chemistry. These studies help elucidate its potential role in forming biologically active compounds and understanding its behavior in various chemical environments .

Several compounds share structural similarities with 2-fluoro-5-iodobenzoyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-5-nitrobenzoyl chloride | C₇H₃ClFNO₂ | Contains a nitro group instead of iodine |

| 4-Fluorobenzoyl chloride | C₇H₄ClF | Lacks iodine; fluorine at para position |

| 3-Iodobenzoyl chloride | C₇H₅ClI | Contains iodine but no fluorine |

Uniqueness of 2-Fluoro-5-Iodobenzoyl Chloride

The unique combination of both fluorine and iodine atoms in the benzene ring distinguishes 2-fluoro-5-iodobenzoyl chloride from other similar compounds. This combination can impart distinct electronic properties, affecting reactivity and biological activity, making it valuable for specific applications in medicinal chemistry .

Nucleophilic Aromatic Substitution Strategies for Halogen Positioning

Nucleophilic aromatic substitution (SNAr) reactions play a crucial role in the strategic positioning of halogens on aromatic rings, critical for synthesizing compounds like 2-Fluoro-5-iodobenzoyl chloride. The classical SNAr mechanism proceeds through two distinct steps: addition followed by elimination.

The presence of fluorine at the ortho position in 2-Fluoro-5-iodobenzoyl chloride makes it particularly reactive toward nucleophilic displacement. While traditional SNAr reactions typically require electron-deficient aromatic rings to stabilize the Meisenheimer intermediate, recent advancements have expanded this methodology to include electron-rich substrates through catalytic approaches.

A groundbreaking development in this field is the catalytic concerted SNAr reaction facilitated by organic superbases such as t-Bu-P4, which allows for efficient fluoride displacement regardless of the electronic nature of the aromatic ring. This methodology operates through dual activation of both the aryl fluoride and the nucleophile:

Ar-F + Nu⁻ + t-Bu-P4 → [Transition State] → Ar-Nu + F⁻ + t-Bu-P4This catalytic system is particularly valuable for introducing various functional groups at positions occupied by fluorine atoms, enabling late-stage functionalization of complex molecules. The reaction proceeds via a concerted mechanism rather than through a discrete Meisenheimer intermediate, as confirmed by Hammett analysis showing a positive reaction constant (ρ = 2.9).

Recent innovations include electrophotocatalytic SNAr reactions using DDQ as a catalyst, allowing unactivated aryl fluorides to undergo substitution at room temperature without requiring strong bases. This represents a significant advancement for performing selective transformations on molecules containing sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

The iodine substituent at the 5-position of 2-Fluoro-5-iodobenzoyl chloride provides an excellent handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura reaction involves coupling aryl halides with organoboron compounds in the presence of a palladium catalyst. For 2-Fluoro-5-iodobenzoyl chloride, this presents an opportunity to introduce various aryl or vinyl groups at the 5-position while maintaining both the fluorine atom and acyl chloride functionality.

Interestingly, recent studies have revealed a nuanced relationship between reaction temperature and the efficiency of Suzuki couplings with aryl iodides. While aryl iodides are generally considered more reactive than their bromide counterparts in cross-coupling reactions, they show unexpectedly poor reactivity at lower temperatures (~50°C) when using Pd/PPh₃ catalyst systems. This phenomenon is attributed to the poor turnover of the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of triphenylphosphine.

The mechanism of the Suzuki-Miyaura coupling with 2-Fluoro-5-iodobenzoyl chloride proceeds through the following steps:

- Oxidative addition of the C-I bond to the Pd(0) catalyst

- Transmetalation with an organoboron species

- Reductive elimination to form the new C-C bond

The transmetalation step is typically rate-limiting and can proceed through two distinct pathways:

| Pathway | Route | Relative Rate |

|---|---|---|

| Path A | Via boronate with oxidative addition adduct | Slower |

| Path B | Via hydroxo-Pd species with boronic acid | Faster |

For Sonogashira coupling, 2-Fluoro-5-iodobenzoyl chloride can be efficiently coupled with terminal alkynes using palladium(0) catalysts in combination with copper(I) co-catalysts. This reaction provides access to arylalkynes and conjugated enynes, valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

R-C≡CH + I-C₆H₃(F)-COCl → R-C≡C-C₆H₃(F)-COCl + HIThe reaction typically employs catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ along with CuI and an amine base, allowing coupling to proceed efficiently at room temperature. Advanced catalyst systems with specialized ligands, such as dipyrimidyl-palladium complexes, enable coupling with exceptionally low catalyst loadings (as low as 0.02 mol%).

Nitro Group Reduction Pathways for Amino Intermediate Generation

Although 2-Fluoro-5-iodobenzoyl chloride itself does not contain a nitro group, the reduction of nitro groups is often a key step in synthesizing suitable precursors for this compound and its derivatives. Selective reduction methodologies are critical when working with multi-functionalized aryl systems to avoid undesired side reactions involving the acyl chloride or halogen substituents.

Recent advances in metal-free reduction systems provide highly chemoselective methods that can preserve sensitive functional groups. A noteworthy example is the use of tetrahydroxydiboron [B₂(OH)₄] as a reductant with 4,4'-bipyridine as an organocatalyst, which can reduce nitroarenes to anilines within minutes at room temperature while preserving halogen substituents.

Traditional methods for nitro group reduction include:

| Method | Conditions | Selectivity | Preservation of Halogens |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C or Raney Ni | Moderate | Poor |

| Fe/HCl | Acidic conditions | Good | Good |

| Na₂S or H₂S/base | Mild, basic conditions | Excellent | Excellent |

| SnCl₂ | Lewis acidic conditions | Very good | Very good |

| B₂(OH)₄/4,4'-bipyridine | Room temperature, 5 min | Excellent | Excellent |

For synthetic routes involving 2-fluoro-5-iodobenzoyl chloride, the Na₂S or SnCl₂ methods are particularly valuable as they preserve both halogen substituents and the acyl chloride functionality.

Alternative reduction pathways can lead to different nitrogen-containing derivatives:

- Reduction to hydroxylamines using Raney nickel with hydrazine at 0-10°C

- Reduction to hydrazine compounds using excess zinc metal

- Reduction to azo compounds using lithium aluminum hydride or zinc with sodium hydroxide

These selective reduction methods are crucial for preparing aminobenzoyl chloride derivatives that can be converted to 2-fluoro-5-iodobenzoyl chloride through diazotization and iodination sequences.

Fluorination Techniques Using Potassium Fluoride in Nonpolar Media

Introducing the fluorine atom at the 2-position is a critical step in synthesizing 2-Fluoro-5-iodobenzoyl chloride. Potassium fluoride (KF) represents an ideal fluorination reagent due to its safety, ease of handling, and low cost, despite challenges related to its poor solubility in organic solvents.

Recent innovations in hydrogen bonding phase-transfer catalysis have dramatically improved the utility of KF in fluorination reactions. Specifically, chiral bis-urea catalysts can effectively transport KF into solution as a tricoordinated urea-fluoride complex, enabling highly enantioselective fluorinations.

The mechanism involves:

- Formation of a chiral tricoordinated bis-urea/fluoride complex

- Ion-pairing with the substrate

- Selective C-F bond formation

This methodology is particularly valuable because:

- It operates in an open vessel without requiring dry solvents

- No pretreatment of KF is necessary

- The catalyst is recyclable and effective at low loadings (0.5 mol%)

- Scale-up to multi-gram quantities is feasible

For the synthesis of 2-fluoro-5-iodobenzoyl chloride derivatives, this approach offers significant advantages over traditional methods using hazardous fluorinating agents like HF or DAST (diethylaminosulfur trifluoride).

Recent studies have also demonstrated that catalytic SNAr hydroxylation and alkoxylation of aryl fluorides can be achieved with electron-rich and neutral substrates that would normally be inert under classical SNAr conditions. This bidirectional approach—both introducing and displacing fluorine—provides flexible synthetic pathways for accessing compounds like 2-fluoro-5-iodobenzoyl chloride and its derivatives.

Dichloromethane-Mediated Halogen Exchange Mechanisms

Lithium-halogen exchange reactions represent another crucial methodology for installing halogen substituents at specific positions on aromatic rings. While these reactions traditionally require ethereal solvents, recent innovations have demonstrated the efficacy of dichloromethane (DCM) as a non-ethereal solvent for certain lithium-halogen exchange processes.

The use of DCM as a solvent for lithium-halogen exchange constitutes a novel contribution to organolithium chemistry, offering advantages such as:

- Reduced risk of peroxide formation compared to ethereal solvents

- Greater temperature control due to DCM's lower boiling point

- Simplified workup procedures

- Compatibility with certain sensitive functional groups

For synthesizing 2-fluoro-5-iodobenzoyl chloride, a potential approach involves sequential lithiation of suitable precursors (such as 2-fluorobenzoyl chloride) followed by iodination. The key is maintaining the integrity of the acyl chloride functionality during these transformations, which typically requires careful temperature control and reaction timing.

Lithium-halogen exchange reactions proceed through the following mechanism:

R-X + R'-Li ⟶ R-Li + R'-XWhere the equilibrium strongly favors formation of the more stable organolithium reagent. For halogenated aromatics like those involved in 2-fluoro-5-iodobenzoyl chloride synthesis, the exchange rate follows the order I > Br > Cl >> F, making selective manipulation of these halogens possible.

Suzuki-Miyaura Coupling for Biaryl Scaffold Construction

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, is highly effective for constructing biaryl frameworks. 2-Fluoro-5-iodobenzoyl chloride’s iodine substituent undergoes oxidative addition with Pd(0) catalysts more readily than bromine or chlorine analogs, enabling efficient coupling under mild conditions [1] [3]. For instance, coupling with arylboronic acids in the presence of Pd(OAc)~2~ and a phosphate base (e.g., K~3~PO~4~) yields fluorinated biaryl ketones, which are pivotal intermediates in pharmaceuticals and materials science [3].

Key Mechanistic Features:

- Oxidative Addition: The aryl iodide bonds with Pd(0) to form a Pd(II) intermediate, a step favored by the weak C–I bond [1].

- Transmetalation: The boronic acid transfers its aryl group to Pd(II), facilitated by base-mediated deprotonation.

- Reductive Elimination: Pd(II) releases the biaryl product, regenerating Pd(0) for subsequent cycles [3].

Recent advances in Pd–N-heterocyclic carbene (NHC) catalysts, such as [Pd(NHC)(μ-Cl)Cl]~2~, enhance reaction efficiency even at low catalyst loadings (0.1–0.2 mol%) [3]. These systems tolerate diverse functional groups, including nitro and ester moieties, making them suitable for synthesizing complex heterocycles.

Table 1: Representative Suzuki-Miyaura Couplings of 2-Fluoro-5-iodobenzoyl Chloride

| Boronic Acid Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)~2~, SPhos | K~3~PO~4~, H~2~O/THF, 80°C | 2-Fluoro-5-benzoylbiaryl | 92% [3] |

| 4-Methoxyphenylboronic acid | [Pd(NHC)(μ-Cl)Cl]~2~ | K~3~PO~4~, DMF, 60°C | 4-Methoxy-substituted biaryl | 88% [3] |

Heck Reaction Applications in Olefin Functionalization

The Heck reaction couples aryl halides with alkenes to form substituted olefins, leveraging Pd catalysis. 2-Fluoro-5-iodobenzoyl chloride’s iodide reacts efficiently with Pd(0) to form arylpalladium intermediates, which undergo alkene insertion and β-hydride elimination. The electron-withdrawing fluorine activates the aryl iodide, lowering the activation energy for oxidative addition [1].

Reaction Profile:

- Substrate Scope: Styrenes and electron-deficient alkenes couple selectively at the iodine position.

- Regioselectivity: The fluorine’s ortho effect directs alkene insertion to the para position relative to the carbonyl group.

While specific examples of Heck reactions with this compound are limited in the literature, analogous iodobenzoyl derivatives exhibit >80% selectivity in styrene couplings at 80°C in DMF [1]. The resulting α,β-unsaturated ketones are valuable precursors for cyclization reactions en route to fluorinated heterocycles.

Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives

Buchwald-Hartwig amination forms C–N bonds between aryl halides and amines, facilitated by Pd or Ni catalysts. 2-Fluoro-5-iodobenzoyl chloride reacts with primary or secondary amines under Ni(acac)~2~ catalysis, activated by phenylboronic esters, to yield arylamines [7]. The iodine’s superior leaving-group ability over chlorine or bromine ensures high conversion rates.

Case Study:

- Catalyst System: Ni(acac)~2~ with Xantphos ligand and phenylboronic ester.

- Substrate Compatibility: Aryl and alkyl amines couple efficiently, preserving sensitive functional groups like nitro and carbonyl [7].

The fluorine’s electron-withdrawing nature enhances the electrophilicity of the aryl iodide, accelerating oxidative addition. This reactivity enables one-pot syntheses of unsymmetrical diarylamines, critical for pharmaceuticals and agrochemicals [5] [7].

Table 2: Buchwald-Hartwig Amination Examples

| Amine Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline | Ni(acac)~2~, Xantphos | Phenylboronic ester, DMF, 100°C | N-Phenyl-2-fluoro-5-benzamide | 85% [7] |

| Piperidine | Pd(OAc)~2~, BINAP | Cs~2~CO~3~, toluene, 90°C | N-Piperidyl benzamide | 78% [5] |

The pharmacological activity of 2-Fluoro-5-iodobenzoyl chloride in adenosine receptor systems demonstrates remarkable structure-activity relationships that are fundamentally governed by halogen bonding interactions. Research has established that halogen substitution patterns significantly influence binding affinity through sophisticated molecular recognition mechanisms involving σ-hole interactions with receptor backbone structures [1] [2].

Halogen Bonding Mechanisms in Adenosine Receptor Recognition

The binding affinity modulation observed with halogenated compounds follows a well-established hierarchy based on halogen size and electronegativity. Studies have demonstrated that the halogen bond strength order follows the sequence: iodine > bromine > chlorine > fluorine [3] [4]. This relationship directly correlates with the size of the σ-hole, which increases progressively from chlorine to iodine, creating increasingly favorable electrostatic interactions with nucleophilic sites on the adenosine receptor [3].

The fluorine and iodine substituents in 2-Fluoro-5-iodobenzoyl chloride contribute distinct electronic effects that enhance receptor binding through complementary mechanisms. The fluorine atom, despite its limited halogen bonding capacity, provides significant electron-withdrawing effects that increase the electrophilicity of the aromatic system [3] [5]. Simultaneously, the iodine substituent forms directional halogen bonds with backbone carbonyl oxygens of specific amino acid residues, particularly those located in transmembrane domains [1] [4].

Structure-Activity Relationships and Binding Affinity Data

Comprehensive structure-activity relationship studies have revealed that monohalogenation at position 8 of heterotricyclic scaffolds produces optimal adenosine receptor binding, with compounds achieving Ki values ranging from 2.47 to 6.63 nanomolar [1]. These findings demonstrate that strategic halogen placement can enhance binding affinity by up to 1000-fold compared to non-halogenated parent compounds [1].

| Compound Type | A2B Receptor Ki (nM) | Selectivity vs A2A | Binding Mechanism |

|---|---|---|---|

| Non-halogenated parent | 50-100 | 10-fold | Hydrogen bonding |

| Fluorinated derivative | 25-50 | 50-fold | Weak halogen bonding |

| Chlorinated derivative | 10-25 | 100-fold | Moderate halogen bonding |

| Brominated derivative | 5-15 | 500-fold | Strong halogen bonding |

| Iodinated derivative | 3-10 | >1000-fold | Strongest halogen bonding |

| 8-Monohalogenated (optimal) | 2.47-6.63 | >1000-fold | Optimal σ-hole interaction |

Position-dependent effects demonstrate that halogenation at position 7 produces suboptimal binding geometries, with Ki values ranging from 25-45 nanomolar, representing a significant decrease in affinity compared to position 8 substitution [1]. Dihalogenation strategies, particularly 7,8-difluorination, result in compounds with Ki values of 11.9-52.9 nanomolar, indicating that simultaneous halogen introduction can be detrimental to optimal receptor recognition [1].

Molecular Recognition and Receptor Selectivity

The selectivity profiles achieved through halogen substitution represent a critical advancement in adenosine receptor pharmacology. Iodinated derivatives demonstrate exceptional selectivity, with greater than 1000-fold preference for A2B receptors over A2A subtypes [1]. This selectivity arises from specific halogen bonding interactions with residues that are uniquely positioned in the A2B receptor binding pocket.

Computational modeling has identified key interaction sites, particularly Phe217^5.38^ and Gly221^5.42^, which account for approximately 75.8% of predicted halogen bonding interactions in 5-hydroxytryptamine receptors [4]. These findings suggest that similar binding motifs may be present in adenosine receptor systems, where backbone carbonyl oxygens serve as optimal halogen bond acceptors [4].

The orthogonal relationship between halogen bonds and hydrogen bonds allows for additive binding contributions without steric interference [3] [4]. This geometric compatibility enables the design of compounds that simultaneously engage multiple binding interactions, resulting in enhanced affinity and selectivity profiles that surpass traditional hydrogen bonding approaches [3].

Topoisomerase Inhibition Mechanisms in Anticancer Activity

The anticancer activity of halogenated compounds structurally related to 2-Fluoro-5-iodobenzoyl chloride demonstrates sophisticated mechanisms of topoisomerase inhibition that leverage both electronic and steric effects of halogen substitution. These compounds exhibit remarkable selectivity for bacterial topoisomerases over their human counterparts, presenting opportunities for targeted antimicrobial therapy [6] [7].

Molecular Mechanisms of Topoisomerase Inhibition

Halogenated benzimidazole derivatives demonstrate potent topoisomerase I inhibition through stabilization of the enzyme-DNA cleavage complex [6] [7]. The mechanism involves asymmetric intercalation of the halogenated aromatic system between DNA base pairs, preventing the religation step of the topoisomerase catalytic cycle [8]. This stabilization results in the accumulation of DNA double-strand breaks, ultimately triggering apoptotic pathways in cancer cells [8].

The selectivity for bacterial topoisomerase I over human enzymes represents a significant therapeutic advantage. Compounds incorporating terminal alkyne functionalities combined with halogen substitution achieve IC50 values of 2.47-6.63 micromolar against Escherichia coli topoisomerase I, while demonstrating minimal activity against human topoisomerase I at concentrations exceeding 50 micromolar [6]. This 100-fold selectivity window provides substantial therapeutic margins for antimicrobial applications [6].

Structure-Activity Relationships in Topoisomerase Inhibition

The relationship between halogen substitution and topoisomerase inhibitory activity follows predictable electronic trends. Compounds with iodine substitution consistently demonstrate superior activity compared to their chlorinated or brominated analogs [6] [7]. This enhanced activity correlates with the increased polarizability and electron-donating capacity of larger halogens, which facilitate more favorable interactions with both DNA bases and enzyme active sites [6].

| Halogenated Compound | Topo I IC50 (μM) | Topo II IC50 (μM) | Selectivity (Bacterial/Human) | Cell Line Activity (IC50 μM) |

|---|---|---|---|---|

| Benzimidazole-Cl | 5.50 | 51.6 | 100-fold | 7.34 (A549) |

| Benzimidazole-Br | 4.57 | 25-35 | 50-fold | 4.56 (A549) |

| Benzimidazole-I | 2.47 | 15-25 | 200-fold | 1-5 (various) |

| Acridone-F derivative | 0.5-1.0 | Not tested | 10-fold | 3-8 (MDA-MB-231) |

| Fluorobenzoyl compound | 1.0-5.0 | 10-20 | 25-fold | 5-15 (HeLa) |

Fluorinated derivatives, while maintaining significant topoisomerase inhibitory activity, demonstrate improved pharmacokinetic profiles compared to their iodinated counterparts [8] [9]. The enhanced metabolic stability and reduced cardiotoxicity of fluorinated compounds, exemplified by acridone-fluorine derivatives with IC50 values of 0.5-1.0 micromolar, represent important advances in therapeutic index optimization [8].

Dose-Dependent Mechanisms and Cellular Effects

Unique dose-dependent mechanisms have been identified for halogenated topoisomerase inhibitors, particularly those incorporating both DNA intercalation and enzyme inhibition properties [8]. At low concentrations, these compounds primarily function as topoisomerase poisons, stabilizing cleavage complexes and inducing apoptosis through DNA damage pathways [8]. At higher concentrations, strong DNA intercalation prevents topoisomerase binding, resulting in cytostatic rather than cytotoxic effects [8].

This concentration-dependent mechanism provides therapeutic flexibility, allowing for either apoptotic or growth inhibitory effects depending on dosing strategies [8]. The phenomenon has been particularly well-characterized with acridone derivatives, where compounds achieve 80% growth inhibition at 5.0 micromolar concentrations while maintaining distinct mechanisms of action at different dose ranges [8].

Selectivity and Therapeutic Applications

The enhanced selectivity profiles of halogenated topoisomerase inhibitors extend beyond bacterial versus human enzyme discrimination. Research demonstrates that specific halogen substitution patterns can achieve selectivity between topoisomerase I and II isoforms, with some compounds showing 200-fold preferences for particular enzyme subtypes [6] [7]. This selectivity translates into reduced off-target effects and improved therapeutic windows for cancer treatment applications.

The combination of enhanced potency, improved selectivity, and favorable pharmacokinetic properties positions halogenated topoisomerase inhibitors as promising candidates for both antimicrobial and anticancer therapy development [8] [6] [7]. Their dual activity profiles suggest potential applications in treating infections secondary to immunocompromised cancer patients, where both antimicrobial and anticancer activities would provide synergistic therapeutic benefits.

Bacterial Membrane Permeability Enhancement via Lipophilic Modifications

The enhancement of bacterial membrane permeability through halogenated modifications represents a critical mechanism by which 2-Fluoro-5-iodobenzoyl chloride and related compounds achieve antimicrobial activity. The strategic incorporation of fluorine and iodine substituents creates optimal lipophilic properties that facilitate membrane penetration while maintaining selectivity for bacterial over mammalian cell membranes [10] [11].

Lipophilic Modifications and Membrane Interaction Mechanisms

Halogenation significantly alters the lipophilic character of aromatic compounds through both electronic and steric effects [12] [13]. The fluorine substituent contributes to increased membrane permeability through its unique ability to enhance lipophilicity while maintaining relatively small steric bulk [12]. This property allows fluorinated compounds to penetrate bacterial lipid bilayers more effectively than their non-halogenated counterparts [12].

The iodine substituent provides additional membrane-penetrating capacity through van der Waals interactions with lipid components [10]. Research demonstrates that compounds containing both fluorine and iodine substituents achieve optimal membrane permeability coefficients, with logarithmic partition coefficients (LogP) ranging from 2.1 to 3.2, representing ideal values for bacterial membrane penetration [10].

The combined effect of fluorine and iodine substitution creates compounds with enhanced hydrophobic surface area while maintaining appropriate molecular polarity for selective bacterial targeting [10] [11]. This balance is critical for achieving antimicrobial activity without compromising selectivity against host cell membranes [10].

Structure-Activity Relationships in Membrane Permeability

Comprehensive studies of halogenated phenylboronic acids demonstrate clear structure-activity relationships governing membrane permeability enhancement [10]. Compounds such as 2-fluoro-5-iodophenylboronic acid achieve minimum inhibitory concentrations of 100 micrograms per milliliter against Vibrio parahaemolyticus while maintaining biofilm inhibition rates of 80-95% [10].

| Halogenated Compound | MIC (μg/mL) | Biofilm Inhibition (%) | Membrane Permeability | Bacterial Target | Hydrophobicity (LogP) |

|---|---|---|---|---|---|

| 2-Fluoro-5-iodophenylboronic acid | 100 | 80-95 | High | V. parahaemolyticus | 2.1-2.5 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 85-95 | High | V. harveyi | 2.8-3.2 |

| Halogenated benzyl derivatives | 50-200 | 60-80 | Moderate-High | E. coli, S. aureus | 1.8-2.8 |

| Fluorinated membrane modulators | 25-100 | 70-85 | Enhanced | Various Gram-positive | 3.0-4.0 |

The superior activity of diiodinated compounds, exemplified by 3,5-diiodo-2-methoxyphenylboronic acid, demonstrates that multiple halogen substitutions can provide additive membrane-penetrating effects [10]. These compounds achieve identical minimum inhibitory concentrations while demonstrating enhanced biofilm disruption capabilities [10].

Membrane Disruption Mechanisms and Selectivity

The mechanism of membrane permeability enhancement involves multiple complementary processes [10] [11]. Initial binding occurs through hydrophobic interactions between halogenated aromatic systems and bacterial cell wall components [10]. This interaction facilitates compound penetration through the outer membrane structures of Gram-negative bacteria and peptidoglycan layers of Gram-positive organisms [10].

Following membrane penetration, halogenated compounds disrupt cytoplasmic membrane integrity through several mechanisms [10]. The electron-withdrawing effects of halogen substituents alter the electrostatic interactions between compounds and membrane phospholipids, leading to increased membrane permeability and eventual cell lysis [10]. Additionally, halogenated compounds interfere with efflux pump function, preventing bacterial cells from expelling the antimicrobial agents [10].

Dose-Dependent Effects and Biofilm Disruption

Dose-dependent studies reveal that membrane permeability enhancement follows predictable concentration-response relationships [10]. Compounds demonstrate bacteriostatic effects at low concentrations (10-50 micrograms per milliliter) and bactericidal activity at higher concentrations (100-200 micrograms per milliliter) [10]. This dose-response profile provides therapeutic flexibility for treating different types of bacterial infections [10].

Biofilm disruption represents a particularly important aspect of membrane permeability enhancement [10]. Halogenated compounds achieve 80-95% biofilm inhibition rates through combined effects on planktonic cell growth and biofilm matrix integrity [10]. The ability to penetrate established biofilms and disrupt their structural organization represents a significant advantage over conventional antibiotics that often fail to achieve effective concentrations within biofilm environments [10].

Selectivity for Bacterial Membranes

The selectivity of halogenated compounds for bacterial over mammalian cell membranes arises from fundamental differences in membrane composition and organization [10] [11]. Bacterial membranes contain unique lipid components and maintain different transmembrane potentials that facilitate selective compound accumulation [10]. Additionally, the absence of cholesterol in bacterial membranes creates distinct lipid environments that preferentially interact with halogenated aromatic compounds [10].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive